CYP2B6 Isoform-Specific N-Demethylation: Quantitative Enzyme Kinetic Differentiation from 3-Fluoromethcathinone
In human liver microsome incubations, the N-demethylation of 3-BMC was quantitatively attributed to CYP2B6 as the predominant enzyme isoform, with this determination made following in vitro-in vivo extrapolation from enzyme kinetic studies. The same study established CYP2B6 as the most relevant enzyme for both 3-BMC and 3-FMC N-demethylation, indicating that the 3-position halogen substitution (bromo vs. fluoro) does not alter CYP isoform selectivity despite substantial differences in atomic radius and electronegativity [1]. This contrasts with the CYP2D6 and CYP2C19 involvement reported for structurally distinct cathinones such as mephedrone (4-MMC), providing a compound-specific metabolic fingerprint for 3-BMC [2].
| Evidence Dimension | Predominant CYP isoform responsible for N-demethylation |
|---|---|
| Target Compound Data | CYP2B6 (predominant) |
| Comparator Or Baseline | 3-Fluoromethcathinone (3-FMC): CYP2B6 (predominant); Mephedrone (4-MMC): CYP2D6 and CYP2C19 involvement |
| Quantified Difference | Isoform selectivity maintained across halogen substitution at 3-position; distinct isoform profile versus 4-methyl substituted analog |
| Conditions | Human liver microsome incubations with recombinant CYP enzyme kinetic studies and in vitro-in vivo extrapolation |
Why This Matters
Procurement of 3-BMC as a reference standard enables forensic laboratories to validate CYP2B6-dependent metabolic assays that cannot be substituted using other cathinone analogs with divergent isoform profiles.
- [1] Meyer MR, Vollmar C, Schwaninger AE, Wolf EU, Maurer HH. CYP enzyme kinetic studies: CYP2B6 was the most relevant enzyme for both the N-demethylation of 3-BMC and 3-FMC after in vitro-in vivo extrapolation. J Mass Spectrom. 2012;47(2):253-262. View Source
- [2] Pedersen AJ, Reitzel LA, Johansen SS, Linnet K. In vitro metabolism studies on mephedrone and analysis of forensic cases. Drug Test Anal. 2013;5(6):430-438. View Source
